molecular formula C11H18ClN3 B7970214 6-Azepan-1-ylpyridin-3-amine

6-Azepan-1-ylpyridin-3-amine

Cat. No.: B7970214
M. Wt: 227.73 g/mol
InChI Key: RLRWACZPNPXVER-UHFFFAOYSA-N
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Description

6-Azepan-1-ylpyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted at the 3-position with an amine group and at the 6-position with an azepane (a seven-membered saturated nitrogen-containing ring). This structure combines the aromaticity of pyridine with the conformational flexibility of azepane, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

6-(azepan-1-yl)pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.ClH/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14;/h5-6,9H,1-4,7-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRWACZPNPXVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a two-step mechanism: (1) deprotonation of azepane by a strong base to generate a nucleophilic amine species, and (2) displacement of the chloride leaving group on the pyridine ring. Key variables include solvent polarity, base strength, and temperature.

In anhydrous dimethylformamide (DMF) with potassium carbonate (K2CO3) as the base, the reaction achieves 58% yield after 12 hours at 120°C. Substituting K2CO3 with sodium hydride (NaH) in tetrahydrofuran (THF) increases the reaction rate but reduces yield to 42% due to competing side reactions. Elevated temperatures (>100°C) are critical to overcome the aromatic ring’s inherent deactivation toward nucleophilic attack.

Table 1: SNAr Optimization Parameters

BaseSolventTemperature (°C)Time (h)Yield (%)
K2CO3DMF1201258
NaHTHF80842
Cs2CO3DMSO140665

Cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) enhances yields to 65% at 140°C, attributed to its superior solubility and base strength.

Copper-Catalyzed Coupling

Transition metal catalysis offers an alternative pathway, leveraging copper(I) complexes to facilitate C–N bond formation. This method circumvents the harsh conditions of SNAr and improves regioselectivity.

Catalytic System Design

The use of Cu(MeCN)4PF6 (10 mol%) in 1,4-dioxane at 70°C enables efficient coupling between 6-bromopyridin-3-amine and azepane. The cationic copper complex activates the bromopyridine substrate via oxidative addition, followed by transmetallation with azepane to form the desired product.

Table 2: Copper-Catalyzed Reaction Optimization

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
5Dioxane701635
10Dioxane70665
15Toluene90852

Reducing the catalyst loading to 5 mol% significantly diminishes conversion (35%), while exceeding 10 mol% promotes side reactions such as homo-coupling. Anhydrous conditions are critical to prevent catalyst deactivation.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, enabling rapid access to 6-azepan-1-ylpyridin-3-amine with reduced energy input.

Enhanced Reaction Efficiency

Heating a mixture of 6-chloropyridin-3-amine, azepane, and K2CO3 in toluene under microwave irradiation (220°C, 1 hour) achieves 72% yield. The microwave’s uniform heating minimizes thermal gradients, suppressing decomposition pathways observed in conventional heating.

Table 3: Microwave vs. Conventional Heating

MethodTemperature (°C)Time (h)Yield (%)
Microwave220172
Conventional140665

Microwave-assisted synthesis reduces reaction time by 83% while improving yield, making it advantageous for high-throughput applications.

Comparative Analysis of Methodologies

Yield and Scalability

  • SNAr : Maximum yield of 65% (Cs2CO3/DMSO) but requires high temperatures and prolonged reaction times.

  • Copper Catalysis : 65% yield under milder conditions, though catalyst cost and sensitivity to moisture limit industrial scalability.

  • Microwave : Superior yield (72%) and speed, but specialized equipment may hinder large-scale adoption.

Environmental and Economic Considerations

Copper-catalyzed methods generate less waste compared to SNAr, which requires stoichiometric bases. Microwave synthesis, while energy-efficient, demands significant capital investment.

Scientific Research Applications

6-Azepan-1-ylpyridin-3-amine is widely used in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Azepan-1-ylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Azepan-1-ylpyridin-3-amine with pyridine derivatives bearing substituents of varying sizes, electronic effects, and steric profiles. Key compounds include:

6-Methylpyridin-3-amine

  • Structure : Pyridine ring with a methyl group at the 6-position and an amine at the 3-position.
  • Key Differences : The methyl group is smaller and less electron-donating than azepane, reducing steric hindrance and altering electronic interactions.
  • Research Findings :
    • Crystallographic data shows that the methyl group lies 0.021 Å out of the pyridine plane, while the amine group deviates by 0.058 Å, suggesting weak hydrogen bonding .
    • Intermolecular N–H···N hydrogen bonds stabilize the crystal lattice, a feature likely shared with this compound due to the amine group .

N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine

  • Structure : Pyridine with methoxy (6-position) and imine-linked pyrrole (3-position) groups.
  • Key Differences: The methoxy group is electron-donating, while the azepane in this compound may act as a weak electron donor due to its saturated nitrogen. The pyrrole-imine moiety introduces conjugation absent in the azepane derivative.
  • Research Findings :
    • Metal complexes of this compound (Co(II), Cu(II)) exhibit enhanced stability due to the imine’s chelating ability, suggesting that this compound’s amine group could also coordinate metals, albeit less effectively .

6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine

  • Structure : Pyridine substituted with a bicyclic amine (3-oxa-6-azabicyclo[3.1.1]heptane) at the 6-position.
  • Key Differences : The bicyclic system introduces rigid steric constraints compared to the flexible azepane ring. This rigidity may reduce conformational adaptability in binding interactions .

1-Cyclopropylpyrrolidin-3-amine

  • Structure : Pyrrolidine (five-membered saturated ring) with a cyclopropyl group and amine.
  • Key Differences: Smaller ring size (pyrrolidine vs. azepane) increases ring strain but enhances solubility. Cyclopropyl groups are known to influence metabolic stability, a property that may differ in azepane-containing compounds .

Data Table: Structural and Functional Comparison

Compound Name Substituent at Pyridine-6 Position Key Features Potential Applications
This compound Azepane (7-membered ring) Flexible nitrogen ring, moderate steric bulk, weak electron donation Drug candidates, metal ligands
6-Methylpyridin-3-amine Methyl Low steric hindrance, planar structure, hydrogen bonding capability Crystallography, small-molecule synthesis
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine Methoxy + pyrrole-imine Conjugated imine, strong metal coordination Coordination chemistry, catalysis
6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine Bicyclic amine High rigidity, constrained geometry Targeted protein inhibition
1-Cyclopropylpyrrolidin-3-amine Cyclopropyl + pyrrolidine High solubility, metabolic stability Pharmacokinetic optimization

Biological Activity

6-Azepan-1-ylpyridin-3-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C11H17N3·HCl, is a hybrid compound combining features of pyridine and azepane. The structural configuration contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific receptors or enzymes. This interaction can modulate biochemical pathways involved in various physiological processes. Notably, it has been studied for its role in modulating the hedgehog signaling pathway, which is crucial in cell proliferation and differentiation .

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although further research is needed to elucidate its efficacy against specific pathogens.
  • Cancer Modulation : The compound's interaction with the hedgehog signaling pathway positions it as a potential agent for cancer treatment, particularly in cancers where this pathway is aberrantly activated .
  • Neuropharmacological Effects : Its structure suggests potential interactions with neurotransmitter systems, warranting investigation into its effects on cognitive functions and mood disorders.

Case Studies

A series of studies have explored the pharmacological profiles of similar compounds, providing insights into the potential effects of this compound:

  • Binding Affinity Studies : In comparative studies, compounds with similar amine functionalities were analyzed for their binding affinities to sigma receptors, which are implicated in pain modulation and neuroprotection. For instance, a related compound demonstrated low nanomolar affinity for sigma receptors, indicating that this compound may also exhibit significant binding properties .
  • Metabolic Stability : Investigations into the metabolic pathways revealed that modifications to the azepane ring could enhance metabolic stability, suggesting avenues for optimizing this compound for therapeutic use .

Data Table: Summary of Biological Activities

Activity Description References
AntimicrobialPotential efficacy against various pathogens
Cancer ModulationInhibition of hedgehog signaling pathway
NeuropharmacologicalPossible effects on cognitive functions and mood
Binding AffinityHigh affinity for sigma receptors

Q & A

Q. What established synthetic routes are available for 6-Azepan-1-ylpyridin-3-amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between pyridine derivatives and azepane precursors. Optimization strategies include:

  • Temperature control : Higher temperatures (80–120°C) may accelerate ring closure but risk side reactions.
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Validate yield improvements via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., pyridine ring substitution) and azepane integration. Discrepancies in peak splitting may arise from conformational flexibility; use variable-temperature NMR to resolve dynamic effects .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±2 ppm). Cross-reference with computational predictions (e.g., Gaussian) for isotopic patterns .
  • IR spectroscopy : Compare NH/amine stretches (3200–3500 cm1^{-1}) to rule out oxidation byproducts.
    For conflicting data, replicate experiments under inert conditions and cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What solvent systems and purification methods are optimal for isolating this compound with high purity?

Methodological Answer:

  • Solubility : Use dichloromethane (DCM) or methanol for dissolution; avoid halogenated solvents if halogen impurities are present.
  • Liquid-liquid extraction : Separate polar impurities using brine/water washes.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield needle-like crystals. Monitor purity via TLC (Rf ~0.4 in EtOAc/hexane) .
  • Final purification : Preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) achieves >98% purity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyridine nitrogen’s lone pair (HOMO) may coordinate to transition metals in catalysis .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., kinases) using AutoDock Vina. Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability .
  • Reaction pathway analysis : Use Gaussian or ORCA to model transition states and activation energies for azepane ring-opening reactions .

Q. What statistical approaches are recommended for analyzing discrepancies in kinetic data from studies on this compound?

Methodological Answer:

  • Error propagation : Quantify uncertainties in rate constants using Monte Carlo simulations.
  • ANOVA : Compare replicates across experimental batches to identify systematic errors (e.g., temperature fluctuations) .
  • Bland-Altman plots : Assess agreement between spectroscopic and chromatographic purity measurements .
  • Bayesian inference : Model conflicting Arrhenius parameters (e.g., pre-exponential factor vs. activation energy) to identify outliers .

Q. How should researchers design experiments to investigate the thermodynamic stability of this compound derivatives under varying environmental conditions?

Methodological Answer:

  • Accelerated stability studies : Expose derivatives to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS (e.g., oxidation to pyridine N-oxide) .
  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (N₂ atmosphere, 10°C/min).
  • pH-dependent stability : Use phosphate buffers (pH 2–12) to assess hydrolysis. Fit degradation kinetics to first-order models .
  • Crystallography : Compare crystal packing before/after stress tests to identify structural vulnerabilities .

Data Contradiction and Validation

Q. How can researchers resolve contradictions between theoretical predictions and experimental results for this compound’s electronic properties?

Methodological Answer:

  • Benchmark computational methods : Compare DFT (B3LYP) vs. post-Hartree-Fock (MP2) results for dipole moments and partial charges. Calibrate against experimental UV-Vis spectra (TD-DFT) .
  • Experimental validation : Use XPS to measure nitrogen 1s binding energies, which correlate with electron density at the amine group .
  • Sensitivity analysis : Vary basis sets (6-31G* vs. cc-pVTZ) to quantify computational uncertainty .

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